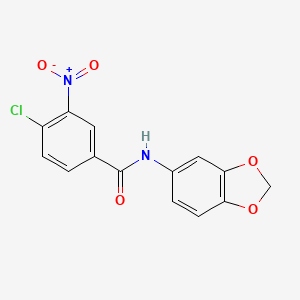
N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide, also known as DCDHA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DCDHA is a member of the acrylamide family of compounds, which are widely used in various industries, including pharmaceuticals, cosmetics, and water treatment.
Wirkmechanismus
The exact mechanism of action of N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide is not fully understood. However, it is believed that N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in the inflammatory response.
Biochemical and Physiological Effects:
N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in various cell types. Additionally, N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide has been shown to inhibit the activation of nuclear factor kappa B, a transcription factor involved in the regulation of inflammatory gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide is its high potency and selectivity towards its target enzymes and signaling pathways. However, one of the limitations of N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the research on N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide. One area of interest is the development of N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide-based therapeutics for the treatment of chronic pain and inflammatory disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide and to identify potential off-target effects. Finally, the synthesis and characterization of novel N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide derivatives may lead to the discovery of even more potent and selective compounds.
Synthesemethoden
N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide can be synthesized through a multi-step process involving the reaction of cycloheptanone with 2,4-dichlorobenzaldehyde, followed by the reaction of the resulting product with acryloyl chloride. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases. Several studies have demonstrated the anti-inflammatory and analgesic properties of N-cycloheptyl-3-(2,4-dichlorophenyl)acrylamide, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders.
Eigenschaften
IUPAC Name |
(E)-N-cycloheptyl-3-(2,4-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO/c17-13-9-7-12(15(18)11-13)8-10-16(20)19-14-5-3-1-2-4-6-14/h7-11,14H,1-6H2,(H,19,20)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOICBWUTQLWSE-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-cycloheptyl-3-(2,4-dichlorophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B5717656.png)
![ethyl 3-{[2-(difluoromethoxy)benzylidene]amino}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5717667.png)


![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5717691.png)

![N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5717704.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5717707.png)
![methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B5717721.png)

![4-({4-[(4-bromobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5717747.png)

![ethyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5717760.png)
![1-benzyl-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5717769.png)